(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 1374673-90-1) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-oxoethyl substituent at the 3-position of the pyrrolidine ring. Its stereochemistry (S-configuration) and reactive ketone moiety make it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.
Structure
3D Structure
Properties
CAS No. |
1374673-90-1 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m0/s1 |
InChI Key |
XPZCYZRSVIZGRM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC=O |
Origin of Product |
United States |
Preparation Methods
Methodology
A Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated enamides enables direct access to enantiopure pyrrolidine intermediates. For example, (R)-SpiroPAP-Me-Ir catalysts facilitate hydrogenation of 3-vinylpyrrolidine precursors under 2–4 MPa H₂ pressure, achieving >90% enantiomeric excess (ee).
Key Steps:
-
Substrate Preparation : 3-Vinylpyrrolidine is synthesized via Heck coupling of tert-butyl pyrrolidine-1-carboxylate with vinyl halides.
-
Hydrogenation : Asymmetric hydrogenation at 20–25°C yields (S)-configured product.
Data Table:
| Starting Material | Catalyst | Pressure (MPa) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| 3-Vinylpyrrolidine derivative | (R)-SpiroPAP-Me-Ir | 3.5 | 85 | 92 |
Alkylation of N-Boc-Pyrrolidine
Direct C-3 Functionalization
N-Boc-pyrrolidine undergoes regioselective alkylation at the 3-position using organometallic reagents. For instance, treatment with lithium diisopropylamide (LDA) generates a chiral enolate, which reacts with ethyl bromoacetate to introduce the 2-oxoethyl moiety.
Key Steps:
-
Deprotonation : LDA at −78°C in THF.
-
Alkylation : Addition of ethyl bromoacetate, followed by hydrolysis and oxidation.
Data Table:
Oxidation of Secondary Alcohols
Dess-Martin Periodinane Oxidation
N-Boc-3-(2-hydroxyethyl)pyrrolidine is oxidized to the ketone using Dess-Martin periodinane (DMP) in dichloromethane (DCM). This method achieves >90% conversion with minimal epimerization.
Key Steps:
-
Alcohol Synthesis : Hydroboration of 3-allyl-pyrrolidine derivatives.
-
Oxidation : DMP at 0°C to room temperature.
Data Table:
Cross-Coupling Reactions
Palladium-Catalyzed Allylic Alkylation
Palladium-mediated coupling of tert-butyl 3-bromopyrrolidine-1-carboxylate with ethylene glycol vinyl ether introduces the oxoethyl group after ozonolysis.
Key Steps:
-
Coupling : Pd(OAc)₂ and PPh₃ in toluene.
-
Ozonolysis : O₃ followed by reductive workup.
Data Table:
| Halide | Coupling Partner | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| 3-Bromo-N-Boc-pyrrolidine | Ethylene glycol vinyl ether | Pd(OAc)₂ | 68 |
Reductive Amination Approaches
From Chiral Amines
Chiral 3-aminopyrrolidine derivatives are condensed with levulinic acid, followed by Boc protection and reduction. This method leverages inexpensive starting materials like L-proline.
Key Steps:
-
Condensation : Levulinic acid with (S)-3-aminopyrrolidine.
-
Reduction : NaBH₄/TFA system.
Data Table:
Stereochemical Control Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxoethyl group (CC=O) participates in nucleophilic substitutions, particularly at the α-carbon. Reactions often proceed via enolate intermediates under basic conditions.
-
Mechanistic Insight : Deprotonation of the α-hydrogen generates an enolate, which attacks electrophiles (alkyl halides, carbonyl compounds) .
-
Stereochemical Control : The (S)-configuration at C3 directs facial selectivity in asymmetric aldol reactions .
Oxidation and Reduction Pathways
The oxoethyl moiety is redox-active, enabling interconversion between alcohol and carboxylic acid derivatives.
-
Reduction Notes : Sodium borohydride selectively reduces the ketone without affecting the ester group .
-
Oxidation Limitations : Over-oxidation may occur with strong oxidants like KMnO4, requiring controlled conditions.
Ester Hydrolysis and Functionalization
The tert-butyl carbamate group undergoes hydrolysis under acidic conditions, enabling deprotection for further modifications.
-
Key Finding : Hydrolysis under mild acidic conditions preserves the oxoethyl group’s integrity .
-
Catalytic Asymmetry : Lipase-mediated resolutions achieve >99% ee for pharmaceutical intermediates .
Cyclization and Ring-Forming Reactions
The compound serves as a precursor for heterocycle synthesis via intramolecular cyclization.
-
Cycloaddition Example : Reaction with isocyanides under Cu(OTf)2 catalysis forms N,O-acetals via a proposed radical mechanism .
-
Thermodynamic Control : Lactamization favors six-membered rings due to strain minimization.
Stability and Handling Considerations
-
Thermal Stability : Decomposes above 150°C via retro-ene reaction, releasing isobutylene .
-
Storage : Store under N2 at -20°C to prevent ketone oxidation and racemization .
For synthetic protocols, refer to peer-reviewed methodologies in .
Scientific Research Applications
Organic Chemistry
(S)-tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing new compounds with desired properties.
Biological Studies
Research has indicated that this compound may interact with various biological targets, making it a subject of interest in pharmacological studies:
- Anticonvulsant Properties: Studies suggest that derivatives of pyrrolidine may exhibit anticonvulsant activity. A structure-activity relationship analysis indicates that modifications to the pyrrolidine ring can enhance efficacy against seizure models.
Pharmaceutical Development
The compound is explored for its potential therapeutic properties, especially as a precursor for drug development. Its ability to interact with biological systems suggests possible applications in treating neurological disorders.
Case Study: Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of pyrrolidine derivatives have highlighted the potential of this compound as a candidate for further development. The research focused on modifying the structure to enhance its efficacy against seizures, demonstrating promising results in animal models.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Similarity Metrics
The following compounds exhibit high structural similarity to (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate, as quantified by similarity scores (0.80–1.00):
| CAS No. | Compound Name | Similarity | Key Structural Differences |
|---|---|---|---|
| 1374673-90-1 | This compound | 1.00 | Reference compound |
| 890849-28-2 | tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate | 0.96 | Lacks specified stereochemistry (S/R) |
| 1251010-17-9 | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | 0.94 | Spirocyclic framework (6-azaspiro[3.4]octane) |
| 371240-66-3 | (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1.00 | 2-oxoethyl replaced with mercapto (-SH) group |
| 199174-24-8 | (S)-1-Boc-(3-Hydroxymethyl)pyrrolidine | 0.90 | 2-oxoethyl replaced with hydroxymethyl (-CH₂OH) |
Key Observations:
- Stereochemical Influence: The S-isomer (1374673-90-1) and its non-chiral analog (890849-28-2) share a near-identical similarity score (0.96 vs.
- Functional Group Substitutions : Replacing the 2-oxoethyl group with a mercapto (-SH) group (371240-66-3) retains full similarity (1.00), whereas hydroxymethyl (-CH₂OH) substitution (199174-24-8) reduces similarity to 0.90 . This highlights the ketone’s role in defining reactivity and intermolecular interactions.
- Ring System Modifications : The spirocyclic analog (1251010-17-9) exhibits slightly reduced similarity (0.94), emphasizing the impact of conformational rigidity and ring size on molecular recognition .
Physicochemical and Spectral Properties
- Melting Points : Spiro-oxindole derivatives (e.g., compound 328) melt at ~99°C, comparable to rigid pyrrolidine-carboxylates .
- Optical Rotation : Chiral analogs like 328 exhibit significant optical activity ([α]D²⁶ = -31.6), underscoring the importance of stereochemistry in characterization .
- Chromatographic Behavior : Relative retention times (e.g., 0.50 in 3:1 EtOAc/hexane for compound 328) suggest moderate polarity, consistent with tert-butyl carbamate derivatives .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate?
- Methodology : The compound is typically synthesized via mixed anhydride intermediates. A standard protocol involves activating the carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂ at room temperature. Subsequent coupling with nucleophiles (e.g., amines or alcohols) proceeds under similar conditions. Flash chromatography (e.g., 0–100% EtOAc/hexane gradients) is used for purification, yielding ~59% isolated product .
- Key Parameters : Temperature (0–25°C), stoichiometry (1:1.1–1.5 molar ratios for reagents), and solvent choice (polar aprotic solvents like CH₂Cl₂ or THF) are critical for suppressing side reactions like racemization.
Q. How can the stereochemical integrity of the (S)-configured pyrrolidine core be preserved during synthesis?
- Methodology : Use chiral auxiliaries or enantioselective catalysis. For example, (S)-proline-derived intermediates are protected with tert-butyloxycarbonyl (Boc) groups to stabilize the stereocenter. Monitoring via polarimetry ([α]D values) and chiral HPLC ensures enantiomeric excess (>95%) .
- Troubleshooting : Racemization occurs under strong acidic/basic conditions. Mild deprotection methods (e.g., TFA in CH₂Cl₂) and low-temperature reactions mitigate this risk .
Q. What analytical techniques are recommended for characterizing this compound?
- Standard Protocol :
- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., δ 1.4–1.5 ppm for Boc methyl groups, δ 2.5–3.5 ppm for pyrrolidine protons) .
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₂H₂₁NO₃: 228.1594) to validate molecular composition .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and ketone groups) .
Advanced Research Questions
Q. How does the 2-oxoethyl substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Mechanistic Insight : The α,β-unsaturated ketone moiety acts as a Michael acceptor. For example, in THF, it undergoes conjugate additions with amines (e.g., piperazine derivatives) at 0–25°C, yielding functionalized pyrrolidines. Reaction progress is monitored via TLC (Rf ~0.16 in EtOAc/hexane) .
- Data Contradiction : While some studies report high yields (>80%) for primary amine additions, secondary amines (e.g., morpholine) show lower reactivity (40–50%) due to steric hindrance. Adjusting solvent polarity (e.g., DMF vs. THF) can improve yields .
Q. What strategies are effective for stabilizing the 2-oxoethyl group against oxidation during storage?
- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C. Antioxidants (e.g., BHT at 0.1% w/w) or lyophilization (post-purification) reduce ketone oxidation. Purity degradation is tracked via LC-MS (monitoring m/z shifts from 228.16 [M+H]+ to 244.16 [M+O]+) .
- Experimental Design : Accelerated stability studies (40°C/75% RH for 14 days) combined with Arrhenius modeling predict shelf-life under standard lab conditions .
Q. How can this compound serve as a precursor for anticancer agent development?
- Case Study : Derivatives like tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate exhibit dual S1P receptor modulation and pro-apoptotic activity. In vitro assays (MTT, caspase-3 activation) using cancer cell lines (e.g., MCF-7, A549) show IC₅₀ values of 5–10 µM. Structural analogs with fluorinated aryl groups enhance bioavailability (logP ~3.5) .
- Synthetic Route : Functionalize the 2-oxoethyl group via reductive amination (NaBH₃CN, MeOH) or Suzuki coupling (Pd catalysts) to introduce pharmacophores .
Key Challenges and Recommendations
- Chiral Resolution : Use immobilized amylose-based chiral columns (e.g., Chiralpak IA) with hexane/EtOH gradients to separate enantiomers .
- Scale-Up Limitations : Flash chromatography is inefficient for >10 g batches. Switch to centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
